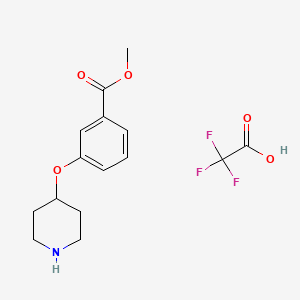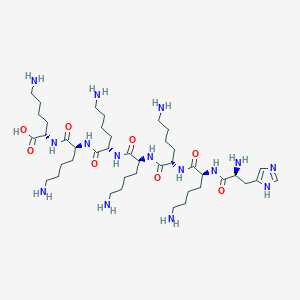
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of a benzoate ester and a piperidine derivative with trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then reacted with 4-piperidinol under basic conditions to yield Methyl 3-piperidin-4-yloxybenzoate. Finally, the compound is treated with trifluoroacetic acid to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can bind to specific sites on proteins, altering their activity and leading to various biological effects. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-piperidin-4-yloxybenzoate: Lacks the trifluoroacetic acid component.
Methyl 3-hydroxybenzoate: Lacks both the piperidine and trifluoroacetic acid components.
4-Piperidinol: Contains the piperidine moiety but lacks the benzoate ester and trifluoroacetic acid components.
Uniqueness
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features, which confer specific chemical properties and potential applications. The presence of the trifluoroacetic acid component enhances its stability and solubility, making it more versatile in various research and industrial applications.
Eigenschaften
CAS-Nummer |
917903-70-9 |
|---|---|
Molekularformel |
C15H18F3NO5 |
Molekulargewicht |
349.30 g/mol |
IUPAC-Name |
methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H17NO3.C2HF3O2/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;3-2(4,5)1(6)7/h2-4,9,11,14H,5-8H2,1H3;(H,6,7) |
InChI-Schlüssel |
VTRAHWOHVHMLAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNCC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B14198985.png)
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)

![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)


![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
